Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Overview
Description
Ethyl 2,4-dichloro-5-fluorobenzoylacetate is an organic compound with the molecular formula C11H9Cl2FO3 It is a derivative of benzoylacetate, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloro-5-fluorobenzoylacetate typically involves the esterification of 2,4-dichloro-5-fluorobenzoyl chloride with ethyl acetate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-5-fluorobenzoylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, products such as ethyl 2,4-dimethoxy-5-fluorobenzoylacetate can be formed.
Reduction Reactions: The reduction of the ester group yields ethyl 2,4-dichloro-5-fluorobenzyl alcohol.
Hydrolysis: Hydrolysis results in the formation of 2,4-dichloro-5-fluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,4-dichloro-5-fluorobenzoylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-5-fluorobenzoylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria.
Comparison with Similar Compounds
Ethyl 2,4-dichloro-5-fluorobenzoylacetate can be compared with other similar compounds, such as:
Ethyl 2,4-dichlorobenzoylacetate: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
Ethyl 2,4-difluorobenzoylacetate: Contains two fluorine atoms instead of chlorine, which can affect its chemical properties and interactions with molecular targets.
Ethyl 2,4-dichloro-5-bromobenzoylacetate: The presence of a bromine atom instead of fluorine can lead to variations in its reactivity and applications.
This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2FO3/c1-2-17-11(16)5-10(15)6-3-9(14)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKPUCWXUHWGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378992 | |
Record name | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86483-51-4 | |
Record name | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2,4-dichloro-5-fluorobenzoylacetate in the synthesis of temafloxacin hydrochloride?
A1: this compound serves as a crucial starting material in the synthesis of temafloxacin hydrochloride. [] It undergoes a series of reactions, including condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and salt formation, ultimately leading to the desired temafloxacin hydrochloride with a 45% overall yield. []
Q2: How is the structure of temafloxacin hydrochloride confirmed after its synthesis from this compound?
A2: The structure of the synthesized temafloxacin hydrochloride is confirmed using various spectroscopic techniques: []
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